2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile
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Overview
Description
2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile is a chemical compound known for its unique structure and properties It is a pyridine derivative with two phenyl groups and a dibutylamino group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,6-diphenylpyridine-3-carbonitrile with dibutylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups on the pyridine ring are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound is utilized in the development of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Dibutylamino)-4,6-diphenylpyridine-3-carbonitrile include:
- 2-(Dibutylamino)ethanol
- 2-(Diethylamino)ethanol
- 2-(Diisopropylamino)ethanol .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C26H29N3 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(dibutylamino)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H29N3/c1-3-5-17-29(18-6-4-2)26-24(20-27)23(21-13-9-7-10-14-21)19-25(28-26)22-15-11-8-12-16-22/h7-16,19H,3-6,17-18H2,1-2H3 |
InChI Key |
LQQCMRKLZNBXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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